cp35 protein - 126042-55-5

cp35 protein

Catalog Number: EVT-1520279
CAS Number: 126042-55-5
Molecular Formula: C28H28N2O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The cP35 protein has been developed through synthetic biology techniques, particularly by fusing it with translation initiation factors to create a more effective translational activation system. This approach allows researchers to target specific mRNAs, such as p53 and c-Myc, for enhanced translation in cellular contexts .

Classification

cP35 protein falls under the category of designer proteins, specifically engineered for targeted applications in translational enhancement. It is classified as a fusion protein due to its combination with elements from other proteins, such as the translation initiation factor eIF4G, which facilitates its function in promoting the translation of target mRNAs .

Synthesis Analysis

Methods

The synthesis of cP35 protein typically involves recombinant DNA technology where the gene encoding the protein is constructed and expressed in host cells. The process can be optimized using various methods including:

  • Flow Chemistry: This technique allows for rapid synthesis and modification of peptides and proteins by continuously flowing reactants through a reactor. It enhances coupling efficiency and reduces reaction times compared to traditional batch methods .
  • Automated Fast Flow Synthesis: This method utilizes high-performance liquid chromatography (HPLC) to deliver reagents efficiently, enabling real-time monitoring of peptide synthesis through ultraviolet-visible spectroscopy .

Technical Details

The synthesis process often includes:

  • Deprotection Steps: Protecting groups on amino acids are removed to allow coupling.
  • Coupling Steps: Amino acids are linked together to form peptides or proteins.
  • Purification: Following synthesis, proteins are purified using techniques like affinity chromatography or size-exclusion chromatography to isolate the desired product from unreacted materials.
Molecular Structure Analysis

Structure

The cP35 protein consists of multiple pentatricopeptide repeats that facilitate its interaction with RNA molecules. These repeats allow for specific binding to target mRNA sequences, crucial for its role in translational activation.

Data

Molecular modeling studies indicate that the structure of cP35 includes:

  • Alpha-helices and Beta-sheets: These secondary structures contribute to the stability and functionality of the protein.
  • Binding Sites: Specific regions within the protein are designed for high-affinity binding to target RNAs, enhancing the translational efficiency.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving cP35 protein include:

  • Binding Reactions: The interaction between cP35 and target mRNAs occurs through hydrogen bonding and hydrophobic interactions, stabilizing the RNA-protein complex.
  • Translation Initiation: Upon binding, cP35 facilitates the recruitment of ribosomal components necessary for initiating translation.

Technical Details

These reactions can be monitored using techniques such as:

  • RNA–Protein Co-immunoprecipitation: This method helps confirm the interaction between cP35 and its target mRNA by isolating complexes formed in vivo .
  • Western Blotting: Used to detect specific proteins within a sample after separation by gel electrophoresis.
Mechanism of Action

Process

The mechanism by which cP35 enhances translation involves several key steps:

  1. Binding to Target mRNA: cP35 specifically recognizes and binds to sequences in target mRNAs.
  2. Recruitment of Translation Factors: The fusion with eIF4G allows cP35 to recruit additional factors necessary for translation initiation.
  3. Enhancement of Translation Efficiency: This complex formation increases the likelihood that ribosomes will bind and translate the mRNA into protein.

Data

Experimental data show that cells expressing cP35 demonstrate significantly elevated levels of target proteins compared to controls, indicating effective translational enhancement .

Physical and Chemical Properties Analysis

Physical Properties

cP35 protein exhibits characteristics typical of globular proteins:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Maintains structural integrity under various conditions, although extreme temperatures or pH levels may denature it.

Chemical Properties

The chemical properties include:

  • pKa Values: Relevant for understanding ionization states at different pH levels.
  • Thermal Stability: The temperature at which significant denaturation occurs can be determined through differential scanning calorimetry.
Applications

cP35 protein has several scientific applications:

  • Gene Expression Studies: Used to investigate mechanisms regulating gene expression at the translational level.
  • Therapeutic Development: Potential use in therapies targeting diseases where specific gene expression modulation is beneficial, such as cancer treatments involving p53 activation.
  • Synthetic Biology Tools: Serves as a model system for developing new strategies in synthetic biology aimed at controlling gene expression dynamically.
Molecular Characterization of cp35 Protein

Genomic Organization and Structural Features

Exon-Intron Architecture of the cp35 Gene

The cp35 gene (encoding columbid annexin I) exhibits a complex 13-exon/12-intron structure spanning ~14 kb of genomic DNA. Exon sizes range from 47 bp (exon 1) to 114 bp (exon 5), with introns varying substantially in length (0.3–1.6 kb). This multi-exonic architecture contrasts with the more compact genomic organization observed in invertebrate annexins. The gene’s borders were mapped through comparative cDNA-genomic alignment, confirming that the region encoding the functionally divergent N-terminus resides in exon 3 [1] [2]. Notably, Southern blot analyses revealed that cp35 is part of a multi-gene annexin family in pigeons (Columba livia), unlike the single-copy ANX1 gene in mammals. This expansion permitted evolutionary diversification, with cp35 evolving distinct regulatory features absent in its sibling gene cp37 [2] [8].

Table 1: Exon-Intron Organization of the cp35 Gene

ExonSize (bp)Encoded RegionFunctional Significance
1475′ UTR + start codonTranscription initiation site
279N-terminal domainRegulatory motifs
394Unique N-terminal sequenceSpecies-specific functional divergence
4–1358–114Core annexin repeatsCalcium/membrane binding domains

Promoter Region Analysis and Transcription Start Site Mapping

The cp35 promoter contains a canonical TATA box located 31 bp upstream of the transcription start point (tsp), as determined by S1 nuclease protection assays. The tsp itself lies within a pyrimidine-rich initiator sequence. Upstream regulatory elements include:

  • A 1.4 kb 5′-flanking region harboring prolactin (PRL)-response elements
  • Nuclear protein binding sites between -73 and -8 bp, essential for hormone-inducible transcription [3] [8]Cell-free transcription assays confirmed promoter functionality, with deletion analyses demonstrating that the -210 to +47 region drives basal expression. However, transient transfection studies in T-47D cells showed minimal activity for cp35 constructs, suggesting tissue-specific dependency on cropsac-derived factors [3] [6].

Comparative Analysis of 5′-Flanking Regulatory Elements

The cp35 and cp37 promoters share 84% sequence identity within the first 210 bp upstream of the tsp. Despite this similarity, key differences explain their divergent regulation:

  • PRL-responsive elements: Exclusive to cp35, located at -73 to -8 bp
  • Six single-nucleotide substitutions: Disrupt transcription factor binding in cp37
  • Constitutive elements: cp37 contains active binding sites for general transcription factors (-205 to -106 bp) absent in cp35 [3] [4]Functional divergence is further evidenced by the recruitment of Y-box binding proteins (e.g., Columbid YB-1) to the cp35 promoter. These proteins recognize non-CCAAT motifs, enabling PRL-specific induction not observed with cp37 [6].

Table 2: Regulatory Element Comparison in cp35 vs. cp37 Promoters

Featurecp35 Promotercp37 PromoterFunctional Consequence
PRL-responsive region-73 to -8 bpAbsentPRL-inducible transcription in cp35
Constitutive regionWeak/absent-205 to -106 bpUbiquitous expression of cp37
Y-box protein bindingNon-CCAAT motif presentStandard CCAAT motifUnique cp35 regulation mechanism
TATA box position-31 bp-31 bpConserved basal initiation

Protein Domain Architecture

Calcium-Dependent Membrane-Binding Repeats

cp35 belongs to the annexin superfamily characterized by a conserved core of four tandem repeats (∼70 aa each). Each repeat folds into five α-helices and contains a type II calcium-binding site (GxGT-[38 residues]-D/E). Structural modeling predicts that these domains form a curved, saddle-shaped architecture with a convex surface harboring calcium-phospholipid coordination sites. This configuration enables Ca²⁺-dependent membrane insertion and vesicle aggregation—functions critical to cp35’s role in secretory processes in the pigeon cropsac [9]. Unlike mammalian annexin I, cp35 lacks the canonical "AB loop" calcium site in repeat 2 due to a Gly→Ala substitution, potentially altering membrane affinity kinetics [1] [9].

Divergent Hinge Region and Phosphorylation Site Absence

The N-terminal domain (encoded by exons 2–3) and hinge region of cp35 exhibit radical divergence from typical annexins:

  • Truncated hinge region: 15 aa vs. 30–40 aa in mammalian annexin I
  • Absence of phosphorylation motifs: No Tyr/PKC sites (e.g., missing Tyr²¹ and Ser²⁷ equivalents)
  • Unique exon 3 sequence: Encodes a 22 aa segment with no homology to other annexins [2] [5]This structural variation explains cp35’s inability to be phosphorylated by EGF receptor kinase or PKC—a key regulatory mechanism for other annexins. Evolutionary analyses suggest that the loss of phosphorylation capacity in cp35 coincided with its recruitment for PRL-specific regulation in Columbid cropsacs, bypassing post-translational control mechanisms retained in cp37 and mammalian annexin I [5] [8].

Table 3: Domain Comparison of cp35 vs. Canonical Annexin I

Domaincp35 FeaturesMammalian Annexin I FeaturesFunctional Impact
Core repeats (4)93% identity to annexin IConserved across vertebratesMaintains Ca²⁺-dependent membrane binding
Hinge region15 aa; no phosphoacceptor sites30–40 aa; contains Tyr/Ser phosphorylation sitesLacks kinase-regulated functional modulation
N-terminusEncoded by exons 2–3; unique sequenceEncoded by single exon; conserved motifEnables prolactin-specific regulation

Compound Names in Article

  • cp35 protein
  • Columbid annexin I
  • Annexin Icp35
  • Prolactin-induced annexin
  • Calcium-dependent phospholipid-binding protein p35

Properties

CAS Number

126042-55-5

Product Name

cp35 protein

Molecular Formula

C28H28N2O6

Synonyms

cp35 protein

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